3-(Butylamino)-2,1-benzisothiazole
Description
3-(Butylamino)-2,1-benzisothiazole is a heterocyclic compound featuring a benzisothiazole core substituted with a butylamino group at the 3-position. The benzisothiazole scaffold is notable for its diverse pharmacological and agrochemical applications, with substituents critically influencing biological activity, stability, and reactivity.
Properties
CAS No. |
149862-55-5 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-butyl-2,1-benzothiazol-3-amine |
InChI |
InChI=1S/C11H14N2S/c1-2-3-8-12-11-9-6-4-5-7-10(9)13-14-11/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
PUWMCBQWFRMGFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=CC=CC2=NS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-2,1-benzisothiazole typically involves the reaction of 2-aminobenzenethiol with butylamine under specific conditions. One common method includes the use of a dehydrating agent to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-(Butylamino)-2,1-benzisothiazole may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Butylamino)-2,1-benzisothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzisothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or sulfonyl groups.
Scientific Research Applications
3-(Butylamino)-2,1-benzisothiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(Butylamino)-2,1-benzisothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and their implications:
Physicochemical Properties
- Thermal Stability: 2,1-Benzisothiazole derivatives synthesized via thermal decomposition (e.g., trifluoromethyl-substituted analogs) show stability up to 210°C. The butylamino group may reduce thermal resilience compared to halogenated derivatives .
- Photolytic Behavior: Substituents like thiono-carboxylate groups (e.g., in methyl 3-methoxy-2,1-benzisothiazole-7-thiono-carboxylate) lead to photolytic decomposition into benzophenone or dimeric products. The butylamino group’s impact on photostability remains unstudied but could differ due to reduced electron-withdrawing effects .
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